molecular formula C26H23F2NO4 B562942 3-O-Acetyl Ezetimibe CAS No. 1044664-24-5

3-O-Acetyl Ezetimibe

Cat. No. B562942
CAS RN: 1044664-24-5
M. Wt: 451.47
InChI Key: HFQRXXWTCQBULQ-DSNGMDLFSA-N
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Description

3-O-Acetyl Ezetimibe is also known as (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-2-azetidinone . It has a molecular formula of C26H19D4F2NO4 and a molecular weight of 455.49 .


Synthesis Analysis

The synthesis of Ezetimibe involves a Cu (I)-mediated Kinugasa cycloaddition/rearrangement cascade reaction between terminal acetylene derived from acetonide of l-glyceraldehyde and suitable C, N-diarylnitrone .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C26H23F2NO4 . The InChI representation of the molecule is InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1 .


Chemical Reactions Analysis

Ezetimibe, the parent compound of this compound, is a powerful cholesterol inhibitor . It has been shown to bind to aminopeptidase N, thereby blocking the endocytosis of cholesterol from micelles in the intestinal lumen .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 451.5 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 451.15951454 g/mol .

Scientific Research Applications

3-O-Acetyl Ezetimibe has been studied extensively in scientific research. It has been found to have a range of beneficial effects on the body. It has been studied as a potential treatment for a number of diseases and conditions, including hyperlipidemia, atherosclerosis, and diabetes. It has also been studied as a potential anti-inflammatory agent, and as a potential treatment for cancer.

Mechanism of Action

Target of Action

The primary target of 3-O-Acetyl Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in the absorption of cholesterol and phytosterols in the small intestine .

Mode of Action

This compound selectively inhibits the absorption of cholesterol and phytosterols by the small intestine . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein, a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This interaction prevents the endocytosis of the NPC1L1/cholesterol complex into the enterocytes of the small intestine .

Biochemical Pathways

By inhibiting the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver . This action disrupts the normal biochemical pathway of cholesterol absorption and distribution, leading to a decrease in total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B) levels in the blood .

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as ezetimibe, with the balance found in the urine mainly as ezetimibe-glucuronide .

Result of Action

The inhibition of cholesterol and phytosterol absorption by this compound results in a significant reduction in blood cholesterol levels . Specifically, it has been shown to reduce the levels of total cholesterol, LDL-C, Apo B, and non-high-density lipoprotein cholesterol (non-HDL-C), and increase high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract, particularly the small intestine where it exerts its effect . Factors such as pH, presence of other drugs, and diet can potentially affect the absorption and efficacy of this compound . .

Advantages and Limitations for Lab Experiments

3-O-Acetyl Ezetimibe has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its relatively low cost, which makes it an attractive option for researchers. In addition, its synthesis method is relatively simple, which makes it easy to produce in the laboratory. However, there are also some limitations to its use in laboratory experiments. It is not as stable as some other compounds, which can make it difficult to store and transport. In addition, it can be difficult to accurately measure its concentration in a sample, which can make it difficult to accurately measure its effects.

Future Directions

There are a number of potential future directions for the use of 3-O-Acetyl Ezetimibe. One potential direction is the development of new drugs that utilize its anti-inflammatory and anti-cancer properties. Another potential direction is the use of this compound in combination with other drugs to reduce cholesterol levels in the body. Finally, further research could be conducted to better understand its mechanism of action, which could lead to the development of more effective treatments.

Synthesis Methods

3-O-Acetyl Ezetimibe can be synthesized by a variety of methods. One of the most common methods is the reaction of a hydroxyl group in the ezetimibe molecule with an acyl halide, such as an acetyl halide. This reaction produces a compound with an acetyl group attached to the ezetimibe molecule. This compound can then be further modified to produce the desired this compound. Other methods of synthesis include the use of a Grignard reagent, or the use of a Friedel-Crafts acylation reaction.

Biochemical Analysis

Biochemical Properties

3-O-Acetyl Ezetimibe interacts with various biomolecules in the body. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . Ezetimibe binds to NPC1L1, blocking the absorption of cholesterol and phytosterols .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking cholesterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with NPC1L1. Ezetimibe prevents NPC1L1 from incorporating into clathrin-coated vesicles, thus inhibiting cholesterol uptake . This action at the molecular level results in a decrease in cholesterol absorption and a corresponding decrease in cholesterol levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Ezetimibe has been shown to have little to no difference in adverse events or other undesirable effects compared with placebo, usual care, or other lipid-lowering agents over a period of 52 weeks .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in rabbits with high-fat and high-cholesterol diet-induced dyslipidemia, administration of Ezetimibe decreased the content of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in plasma .

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol absorption. It interacts with the cholesterol transport protein NPC1L1, blocking the absorption of cholesterol and phytosterols .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with NPC1L1. By binding to NPC1L1, Ezetimibe prevents the protein from incorporating into clathrin-coated vesicles, thereby inhibiting the internalization and distribution of cholesterol within cells .

Subcellular Localization

The subcellular localization of this compound is closely related to its target protein, NPC1L1. NPC1L1 is a polytopic transmembrane protein that is highly expressed in the small intestine and localized along the brush border in both humans and mice . Therefore, it can be inferred that this compound, through its interaction with NPC1L1, may also be localized in these areas within the cell.

properties

IUPAC Name

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQRXXWTCQBULQ-DSNGMDLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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